Arildone
Description
Arildone (chemical name: 4-[(2-chloro-4-methoxy)phenoxy]hexyl-3,5-heptadione; CAS: 56219-57-9) is a broad-spectrum antiviral agent first identified for its activity against Picornaviridae, particularly poliovirus . Structurally, it features a β-diketone moiety linked to a substituted benzene ring via a six-carbon alkyl chain, which is critical for its lipophilic properties and antiviral efficacy .
Properties
CAS No. |
56219-57-9 |
|---|---|
Molecular Formula |
C20H29ClO4 |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
4-[6-(2-chloro-4-methoxyphenoxy)hexyl]heptane-3,5-dione |
InChI |
InChI=1S/C20H29ClO4/c1-4-18(22)16(19(23)5-2)10-8-6-7-9-13-25-20-12-11-15(24-3)14-17(20)21/h11-12,14,16H,4-10,13H2,1-3H3 |
InChI Key |
DIXRMZGIJNJUGL-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(CCCCCCOC1=C(C=C(C=C1)OC)Cl)C(=O)CC |
Canonical SMILES |
CCC(=O)C(CCCCCCOC1=C(C=C(C=C1)OC)Cl)C(=O)CC |
Appearance |
Solid powder |
Other CAS No. |
56219-57-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
arildone Win 38020 Win-38020 |
Origin of Product |
United States |
Preparation Methods
Core β-Diketone Framework Construction
The synthesis begins with the assembly of the heptanedione backbone, a β-diketone critical for antiviral activity. Early methodologies involved condensation of ethyl acetoacetate derivatives with ketone precursors under alkaline conditions. For instance, a key intermediate, 3,5-heptanedione, is synthesized via Claisen condensation of ethyl propionylacetate and ethyl acetoacetate in the presence of sodium ethoxide. This step demands precise stoichiometric control to avoid oligomerization by-products.
The hexylphenoxy side chain is introduced through nucleophilic aromatic substitution. A chloro-methoxyphenyl ether moiety is grafted onto the diketone using 2-chloro-4-methoxyphenol and 1,6-dibromohexane under phase-transfer conditions. This step requires anhydrous solvents (e.g., dimethylformamide) and catalytic potassium carbonate to facilitate ether bond formation.
Functionalization and Side Chain Optimization
Structural optimization studies revealed that antiviral efficacy depends on the alkyl bridge length and substituent positioning. Patent US20170036981A1 discloses that a six-carbon bridge maximizes capsid-binding affinity, while shorter chains (e.g., four carbons) reduce potency by 90%. The ethyl side chain at the diketone’s γ-position is indispensable; its removal abolishes activity, likely due to steric hindrance reduction.
Electrochemical modifications, though not directly applied to this compound, have been proposed for analogous diketones. For example, C–N coupling via palladium-catalyzed reactions could streamline side-chain introduction, though this remains exploratory.
Industrial-Scale Production Protocols
Solvent and Catalyst Selection
Large-scale synthesis prioritizes solvent recovery and minimal waste. Isopropyl alcohol and toluene are preferred for their low toxicity and high boiling points, enabling efficient distillation. Catalytic systems transition from homogeneous (e.g., sodium ethoxide) to heterogeneous catalysts (e.g., immobilized lipases) to enhance recyclability.
A representative protocol from patent US20170036981A1 involves:
Purification and Quality Control
Crude this compound contains residual phenol and diketone dimers, necessitating multi-step purification:
- Column Chromatography : Silica gel eluted with hexane/ether (1:1) removes nonpolar impurities.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water/formic acid (1000:20:2) achieve >99% purity.
- Crystallization : Hexane-induced crystallization yields monoclinic crystals with a melting point of 92–94°C, verified by differential scanning calorimetry.
Table 1 : Optimization of Reaction Yields via Solvent Variation
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 110 | 78 | 95 |
| DMF | 120 | 82 | 91 |
| Ethanol | 80 | 65 | 88 |
Analytical Validation of Synthesis
Spectroscopic Characterization
Purity Assessment
Thin-layer chromatography (TLC) on silica gel 60 F₂₅₄ with chloroform/methanol (99:1) reveals a single spot (Rf = 0.45). Radiochemical purity assays using $$^{14}$$C-labeled this compound demonstrate >99% homogeneity via scintillation counting.
Challenges in Scalability
Byproduct Formation
Dimers and trimers arise during diketone condensation, particularly at elevated temperatures. Patent data indicate that maintaining pH < 8.5 during alkylation suppresses oligomerization by 40%.
Solvent Recovery
Toluene recycling via fractional distillation achieves 85% recovery, though residual water (>0.1%) necessitates molecular sieves.
Chemical Reactions Analysis
Metabolic Reactions
Arildone undergoes extensive metabolism in vivo, primarily through oxidative and conjugative pathways . Major metabolites identified in mice, rats, and dogs include:
Notable findings :
-
Species-specific metabolism : Dogs exhibit higher sulfate conjugation, while rodents favor glucuronidation .
-
Biliary excretion : Up to 30% of metabolites are eliminated via feces in rats .
Biochemical Interactions and Antiviral Activity
This compound's antiviral action involves direct chemical interactions with viral components:
Mechanism Against DNA Viruses (e.g., Cytomegalovirus)
-
Capsid binding : this compound stabilizes the poliovirus capsid, preventing uncoating and release of viral RNA .
-
Inhibition of DNA synthesis : Blocks human cytomegalovirus (HCMV) replication post-uncoating but pre-DNA synthesis, as evidenced by absent intranuclear replication sites .
Mechanism Against RNA Viruses (e.g., Herpes Simplex Virus)
-
Early-stage inhibition : Suppresses HSV-2 protein synthesis and DNA replication within 6 hours post-infection .
-
Reversibility : Antiviral effects are partially reversible upon drug removal, suggesting non-covalent binding .
Table : Antiviral activity across viral targets
Stability and Reactivity
-
pH-dependent hydrolysis : The β-diketone moiety undergoes hydrolysis under acidic conditions, forming degradation products .
-
Metal chelation : Binds divalent cations (e.g., Mg), potentially interfering with metalloenzymes in viral replication .
Synthetic and Electrochemical Modifications
While not directly studied for this compound, recent advances in electrochemically driven synthesis (e.g., C–N coupling) suggest potential for optimizing its derivatives .
Scientific Research Applications
Antiviral Properties
Arildone has been extensively studied for its antiviral effects against various viruses, including both DNA and RNA viruses. Notably, it has shown significant activity against herpes simplex virus types 1 and 2, as well as other viruses such as murine cytomegalovirus and coxsackievirus A9.
Clinical Trials and Safety Studies
This compound is currently undergoing clinical trials to evaluate its safety and efficacy in humans. These trials aim to establish its potential as a therapeutic agent for viral infections.
Pharmacokinetics
Studies on the pharmacokinetics of this compound have provided insights into its metabolism and excretion:
- Metabolism : Research indicates that this compound is metabolized in various animal models (rats, dogs, and mice), with specific metabolites identified in urine and plasma following administration .
- Excretion Studies : In one study, this compound was administered orally to beagle dogs, revealing a biphasic decline in blood concentration over time .
Comparative Efficacy Against Different Viruses
A comparative analysis of this compound's efficacy against different viruses highlights its broad-spectrum antiviral activity:
| Virus Type | Efficacy (%) at 3 μg/ml | Reference |
|---|---|---|
| Herpes Simplex Virus Type 2 | Significant inhibition | |
| Murine Cytomegalovirus | 68% | |
| Semliki Forest Virus | 64% | |
| Vesicular Stomatitis Virus | 68% | |
| Coxsackievirus A9 | 64% |
Future Directions in Research
The ongoing research into this compound's antiviral properties suggests several potential future applications:
- Combination Therapies : Investigating the efficacy of this compound in combination with other antiviral agents to enhance therapeutic outcomes.
- Veterinary Applications : Given its broad-spectrum activity, further studies could explore its use in veterinary medicine for treating viral infections in animals .
Mechanism of Action
Arildone exerts its antiviral effects by inhibiting viral replication. It is believed to interfere with the uncoating process of the virus, preventing it from releasing its genetic material into the host cell. This inhibition blocks the virus’s ability to replicate and spread .
Comparison with Similar Compounds
Mechanism of Action
Arildone inhibits viral replication by stabilizing the viral capsid, thereby preventing uncoating and release of viral RNA into host cells. This mechanism is well-documented for poliovirus, where this compound binds to the capsid protein VP1, rendering the virion resistant to heat and alkaline treatment . It also blocks herpesviruses (e.g., human cytomegalovirus, HSV) by interfering with viral DNA synthesis, though this occurs at a post-uncoating stage .
Pharmacological Profile
- Efficacy : In mice intracerebrally infected with poliovirus type 2, this compound demonstrated dose-dependent protection (minimal inhibitory dose: 32 mg/kg, administered twice daily intraperitoneally) . Oral administration in corn oil was similarly effective .
- Metabolism : Laboratory animal studies identified four metabolites, including the O-desmethyl derivative and sulfate esters, with excretion patterns varying across species .
Comparison with Similar Compounds
This compound belongs to a class of capsid-targeting antivirals. Below is a detailed comparison with structurally or functionally analogous compounds:
Phosphonoacetic Acid (PAA)
Key Distinction : While both inhibit herpesviruses, this compound’s capsid-targeting mechanism avoids direct interference with host DNA synthesis, reducing off-target effects compared to PAA .
Enviroxime
Enviroxime, another picornavirus inhibitor, targets the viral RNA replication complex. When combined with this compound, the two exhibit antagonism (synergistic effect: −39 µM²%), likely due to conflicting mechanisms (capsid stabilization vs. RNA synthesis inhibition) .
Disoxaril and Guanidine Hydrochloride
- Guanidine Hydrochloride : Inhibits poliovirus RNA polymerase but lacks this compound’s capsid-stabilizing action. Resistance develops rapidly, unlike this compound’s sustained efficacy .
Ribavirin
Key Insight : Ribavirin’s broad applicability contrasts with this compound’s niche use, but this compound’s targeted mechanism reduces off-target RNA interference risks.
Biological Activity
Arildone, also known as Win 38020, is a synthetic compound classified as an aryl diketone, notable for its antiviral properties. Research has primarily focused on its efficacy against various viruses, particularly those belonging to the herpesvirus family. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on viral replication, and relevant case studies.
This compound exhibits its antiviral effects by interfering with viral replication processes. Studies indicate that it inhibits the replication of herpes simplex virus type 2 (HSV-2) in tissue culture by affecting events occurring prior to six hours post-infection. Notably, the synthesis of viral DNA and proteins is significantly hindered in the presence of this compound, although the exact mechanism remains unclear .
Key Findings:
- Inhibition Timing : The antiviral effect is most pronounced when this compound is administered at the time of viral inoculation. Delaying treatment reduces efficacy .
- Reversibility : The inhibitory effects can be partially reversed by washing cells, suggesting that this compound does not permanently inactivate the virus but rather suppresses its replication during treatment .
Antiviral Efficacy
This compound has demonstrated broad-spectrum antiviral activity against various viruses in vitro. The following table summarizes its effectiveness against several viral strains:
| Virus Type | Viral Strain | Percentage Reduction in Replication |
|---|---|---|
| DNA Virus | Murine Cytomegalovirus | 64% |
| RNA Virus | Semliki Forest Virus | 68% |
| RNA Virus | Vesicular Stomatitis Virus | 94% |
| RNA Virus | Coxsackievirus A9 | 98% |
These results indicate that this compound can significantly reduce viral load across different types of viruses, making it a candidate for further research in antiviral therapies .
Case Studies and Clinical Implications
While extensive clinical data on this compound is limited, several studies highlight its potential applications:
- Study on Herpes Simplex Virus : A study published in Antimicrobial Agents and Chemotherapy reported that this compound effectively inhibited HSV-2 replication in vitro. The researchers noted that neither viral DNA nor proteins were synthesized in treated cells, underscoring its potent antiviral activity .
- Broad-Spectrum Activity : Another investigation found that this compound exhibited significant antiviral effects against both RNA and DNA viruses, suggesting its utility as a broad-spectrum antiviral agent. The study emphasized its potential role in treating infections caused by various pathogens .
- Tissue Culture Observations : In tissue culture experiments, cells treated with this compound maintained healthy growth rates comparable to untreated controls, indicating that the compound does not adversely affect cell viability at effective concentrations .
Q & A
Q. What is the primary mechanism of Arildone's antiviral activity against human cytomegalovirus (HCMV)?
this compound inhibits HCMV replication by blocking viral DNA synthesis, as demonstrated through restriction enzyme analysis and immunofluorescence assays. It prevents the progression of viral replication prior to DNA synthesis, evidenced by the absence of nucleocapsids and late viral antigens in electron microscopy studies. This inhibition occurs after virion uncoating but before early viral protein synthesis .
Q. Which experimental models are commonly used to study this compound's antiviral efficacy?
In vitro models include human embryonic fibroblasts (HEF) infected with HCMV strain AD169 or herpes simplex virus (HSV). Key metrics include viral DNA quantification via restriction enzyme digestion, immunofluorescence for viral antigen detection, and electron microscopy to assess ultrastructural changes (e.g., nucleocapsid formation). DMSO-treated cells are standard controls to isolate solvent effects .
Q. How do researchers quantify this compound's inhibitory effects on viral replication?
Methods include:
- Immunofluorescence : Detects early (IE) and late (L) viral antigens in infected cells. For example, HEF cells treated with 3 µg/ml this compound show diffuse nuclear and cytoplasmic fluorescence, contrasting with untreated cells exhibiting late antigen aggregation .
- Electron microscopy : Scores nucleocapsid presence in 500 cell nuclei, showing a 90% reduction in this compound-treated cells compared to controls .
- Radiolabeling : Pulse-labeling with [³⁵S]-methionine and SDS-PAGE identifies viral immediate-early proteins, confirming continued early genome expression despite DNA synthesis inhibition .
Advanced Research Questions
Q. How do researchers reconcile this compound's differing mechanisms of action across virus families?
this compound stabilizes picornavirus capsids to prevent uncoating (e.g., poliovirus) but inhibits HCMV DNA synthesis without affecting uncoating. To address this contradiction, comparative studies use:
- Time-of-addition assays : Testing drug efficacy at various post-infection intervals (e.g., HSV remains susceptible to this compound up to 4 hours post-infection, suggesting a post-uncoating target) .
- Viral DNA/RNA quantification : Restriction enzyme analysis for DNA viruses vs. RNA polymerase assays for picornaviruses .
Q. What methodologies optimize dose-response parameters for this compound in antiviral studies?
- Dose titration : Testing concentrations from 0.3–10 µg/ml to balance efficacy (IC₅₀) and cytotoxicity (CC₅₀). For HCMV, 3 µg/ml suppresses viral DNA synthesis without affecting host cell proliferation .
- Reversibility assays : Removing this compound after 24 hours to confirm restored viral replication, ensuring inhibition is not due to cytotoxicity .
Q. How do researchers validate this compound's specificity for viral vs. host targets?
- Host DNA/protein synthesis assays : Radiolabeled thymidine incorporation in uninfected cells confirms minimal impact on host DNA synthesis at effective antiviral doses .
- Polyamine biosynthesis analysis : this compound only inhibits polyamine pathways when induced by HCMV, not in uninfected proliferating cells .
Data Contradiction and Synthesis
Q. How are discrepancies resolved regarding this compound's impact on early viral protein synthesis?
Contradictory reports on early protein inhibition (e.g., HSV vs. HCMV) are addressed via:
- Strain-specific studies : Comparing clinical isolates (e.g., HCMV Kerr vs. AD169) using SDS-PAGE and monospecific antibodies to detect IE protein variability .
- Cycloheximide enhancement : Differentiating de novo protein synthesis (blocked by cycloheximide) from virus-modified host proteins .
Q. What integrated approaches assess this compound's broad-spectrum activity across DNA/RNA viruses?
- Comparative ultrastructural analysis : Electron microscopy identifies conserved targets (e.g., nucleocapsid stabilization in picornaviruses vs. DNA synthesis inhibition in herpesviruses) .
- High-throughput screening : Testing this compound analogues against diverse virus panels to map structure-activity relationships .
Methodological Best Practices
Q. What controls are critical in this compound-treated cell culture experiments?
Q. How do researchers standardize viral load quantification in this compound studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
